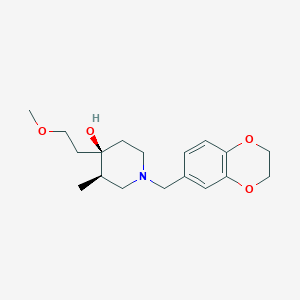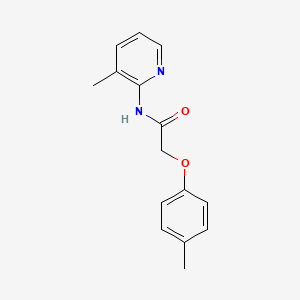
(3R*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-methoxyethyl)-3-methyl-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "(3R*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-methoxyethyl)-3-methyl-4-piperidinol" involves complex procedures that require precise control over the reaction conditions to achieve high selectivity and yield. A study on the synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are structurally related, identified potent inhibitors based on a drug-like scaffold through iterative medicinal chemistry efforts (Bollinger et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray crystallography and computational methods. For instance, the crystal structure of 1-formyl-r-2,c-6-bis(4-methoxyphenyl)-t-3-methylpiperidin-4-one revealed a distorted twist-boat conformation of the piperidine-4-one rings, showcasing the complexity and diversity of molecular conformations in these types of molecules (Gayathri et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups and structural configuration. For example, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoy-benzoate, a crucial intermediate for the development of pharmaceuticals, involves several steps, including protection, reduction, and substitution reactions, highlighting the compound's versatile chemical properties (Wei et al., 2010).
Propriétés
IUPAC Name |
(3R,4R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-14-12-19(7-5-18(14,20)6-8-21-2)13-15-3-4-16-17(11-15)23-10-9-22-16/h3-4,11,14,20H,5-10,12-13H2,1-2H3/t14-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJKZLPEDMNGPG-RDTXWAMCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)CC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)CC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B5667133.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-N'-phenylurea](/img/structure/B5667150.png)
![N-[3-(1H-pyrazol-5-yl)phenyl]-1-(tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B5667156.png)



![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5667191.png)

![3-methoxy-1-[3-(2-methyl-1H-imidazol-1-yl)propyl]pyridin-2(1H)-one](/img/structure/B5667197.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(1H-pyrazol-1-ylmethyl)-2-furamide](/img/structure/B5667198.png)
![7-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5667202.png)
![2-(methylthio)-3-({3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5667209.png)
![1-[2-(1H-pyrrol-1-yl)ethyl]-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5667222.png)
![3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-butenamide](/img/structure/B5667224.png)